molecular formula C6H10 B165246 1,5-Hexadiene CAS No. 592-42-7

1,5-Hexadiene

Cat. No. B165246
CAS RN: 592-42-7
M. Wt: 82.14 g/mol
InChI Key: PYGSKMBEVAICCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Hexadiene is an organic compound with the semi-developed formula CH2=CH-CH2-CH2-CH=CH2 . It is a colorless, volatile liquid and belongs to the group of dienes . It is used as a crosslinking agent and precursor to a variety of other compounds .


Synthesis Analysis

1,5-Hexadiene is produced commercially by the ethenolysis of 1,5-cyclooctadiene . The catalyst is derived from Re2O7 on alumina . A laboratory-scale preparation involves reductive coupling of allyl chloride using magnesium . This process involves placing magnesium chips in the reaction bottle first, then dropping the solution of anhydrous 3-chloro-1-propylene and anhydrous diethyl ether, then adding a small particle of iodine and stirring .


Molecular Structure Analysis

The molecular structure of 1,5-Hexadiene is (CH2)2(CH=CH2)2 . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

1,5-Hexadiene is known to undergo a slow conversion to a polymer mainly formed due to the few zeolite acid sites . It generates double the heat of reaction on conversion to hexane when compared to the heat of hydrogenation of 1-hexene .


Physical And Chemical Properties Analysis

1,5-Hexadiene is a colorless liquid with a boiling point of 59–60 °C . It has a molar mass of 82.146 g·mol−1 and a density of 0.692 g/mL at 25 °C .

Scientific Research Applications

Application 1: Pd (II)-Catalyzed Cycloisomerization of Functionalized 1,5-Hexadienes

  • Summary of the Application : 1,5-Hexadiene is used to study the Pd (II)-catalyzed cycloisomerization of functionalized 1,5-hexadienes . Cycloisomerization is a process where a molecule is transformed into another molecule with the same atoms but in a different arrangement, forming a cyclic structure. This process is catalyzed by Palladium (II), a transition metal that is often used in organic chemistry for various reactions.

Application 2: Study of the Stepwise Mechanism for the Cope Rearrangement

  • Summary of the Application : 1,5-Hexadiene is used in the study of the stepwise mechanism for the Cope rearrangement . The Cope rearrangement is an organic reaction involving the [3,3]-sigmatropic rearrangement of 1,5-dienes. This reaction is used to transform one type of molecule into another. The stepwise mechanism of this rearrangement has been a subject of debate for several decades .
  • Methods of Application or Experimental Procedures : In this study, a 1,5-hexadiene bearing two lophyl radicals at C2 and C5 positions was designed, generated, and characterized both experimentally and with density functional theory . These radicals are capable of trapping a putative biradical intermediate intramolecularly, which might intervene in the stepwise Cope rearrangement .
  • Results or Outcomes : The results of this study provide insights into the possible existence of the putative biradical that might intervene in the stepwise Cope rearrangement . This contributes to the understanding of the mechanism of the Cope rearrangement of 1,5-hexadienes .

Application 3: Ethenolysis of 1,5-Cyclooctadiene

  • Summary of the Application : 1,5-Hexadiene is used in the study of the ethenolysis of 1,5-cyclooctadiene . Ethenolysis is a process where a molecule is transformed into another molecule with the same atoms but in a different arrangement, forming a linear structure. This process is catalyzed by a catalyst derived from Re2O7 on alumina .
  • Methods of Application or Experimental Procedures : The general process involves mixing 1,5-Hexadiene with a catalyst derived from Re2O7 on alumina under controlled conditions . The mixture is then subjected to ethenolysis, resulting in the formation of a linear compound .
  • Results or Outcomes : The outcome of this process is the formation of a linear compound from 1,5-Hexadiene . This reaction is significant as it allows for the transformation of cyclic molecules into linear ones, which can have different properties and potential applications in various fields of chemistry .

Safety And Hazards

1,5-Hexadiene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Hazardous polymerization may occur . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

1,5-Hexadiene is used as a crosslinking agent and precursor to a variety of other compounds . It has been incorporated in the channels of a high-silica mordenite and analyzed by infrared spectroscopy, X-ray powder diffraction, thermogravimetry, and modeling techniques . This shows the potential of 1,5-Hexadiene in driving the growth of low-dimensional systems requiring covalent bond formation .

properties

IUPAC Name

hexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGSKMBEVAICCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-96-3
Record name 1,5-Hexadiene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4049323
Record name 1,5-Hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [MSDSonline]
Record name 1,5-Hexadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

221.0 [mmHg]
Record name 1,5-Hexadiene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7924
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,5-Hexadiene

CAS RN

592-42-7
Record name Diallyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Hexadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-HEXADIENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Hexadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,5-Hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexa-1,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-HEXADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MTZ4764FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Hexadiene
Reactant of Route 2
1,5-Hexadiene
Reactant of Route 3
1,5-Hexadiene
Reactant of Route 4
1,5-Hexadiene
Reactant of Route 5
Reactant of Route 5
1,5-Hexadiene
Reactant of Route 6
1,5-Hexadiene

Citations

For This Compound
8,820
Citations
HS Makowski, BKC Shim… - Journal of Polymer …, 1964 - Wiley Online Library
5‐Hexadiene has been polymerized with a number of modified alkyl metal coordination catalysts to crystalline polymers having an unusual combination of properties. These polymers …
Number of citations: 43 onlinelibrary.wiley.com
A Yeori, I Goldberg, M Shuster… - Journal of the American …, 2006 - ACS Publications
Chiral Salan ligands were found to wrap in a highly diastereoselective manner around zirconium leading to C 2 -symmetric complexes of predetermined chirality at the metal. These …
Number of citations: 158 pubs.acs.org
GW Coates, RM Waymouth - Journal of the American Chemical …, 1993 - ACS Publications
Enantioselective cyclopolymerization represents a novel strategy for thesynthesis of optically active main-chain chiral polymers. Cyclopolymerization of 1, 5-hexadiene using the …
Number of citations: 290 pubs.acs.org
BW Gung, Z Zhu, RA Fouch - Journal of the American Chemical …, 1995 - ACS Publications
Ab initio MO study of 1, 5-hexadiene at the MP2/6-31G* level shows that, unlike n-butane, there is little energy difference between the anti and the gauche conformations. However, …
Number of citations: 37 pubs.acs.org
FH Vermeire, R De Bruycker, O Herbinet… - Fuel, 2017 - Elsevier
Resonantly stabilized radicals play an important role in the formation of aromatics. In this work, the pyrolysis (φ = ∞) and oxidation (φ = 1 and 2) of 1,5-hexadiene, diluted in He, has …
Number of citations: 19 www.sciencedirect.com
M Lindmark-Hamberg, KB Wagener - Macromolecules, 1987 - ACS Publications
Since the appearance of Natta and Dali’Asia's report of the polymerization of cyclopentene with a catalyst/cocatalyst metal pair, 1 countless publications have probed the subject of …
Number of citations: 130 pubs.acs.org
L Resconi, RM Waymouth - Journal of the American Chemical …, 1990 - ACS Publications
The advent of homogeneous stereospecific olefin polymerization catalysts1 has stimulated a renaissance in Ziegler-Natta chemistry. Key discoveries by Ewen2 and Kaminsky3 and …
Number of citations: 202 pubs.acs.org
D Nohara, T Sakai - Industrial & Engineering Chemistry Product …, 1973 - ACS Publications
The thermal reaction of 1, 5-hexadiene was conducted in a flow-type apparatus at 500-620 with nitrogen dilution under atmospheric pressure. The detailed product distributions were …
Number of citations: 23 pubs.acs.org
L He, B Wang, F Yang, Y Li, Z Ma - Macromolecules, 2016 - ACS Publications
New butene-1/1,5-hexadiene copolymers with 0–2.15 mol % methylene-1,3-cyclopentane (MCP) co-units were synthesized by dimethylpyridylamidohafnium/organoboron catalyst, …
Number of citations: 45 pubs.acs.org
KB Wagener, JG Nel, J Konzelman… - Macromolecules, 1990 - ACS Publications
Introduction The recent success in the development of a new polymerization scheme utilizing the metathesis reaction with acyclic dienes as monomers1, 2 prompted the research …
Number of citations: 90 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.